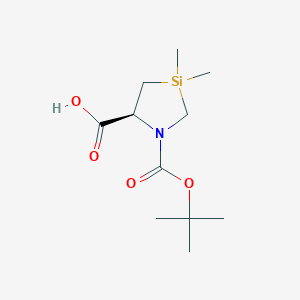

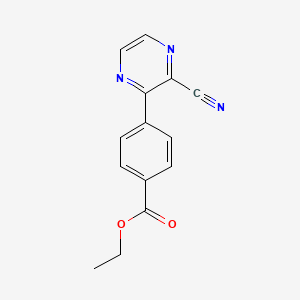

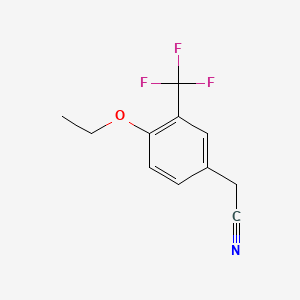

![molecular formula C7H9N5S B1398657 [(2-Aminopyridin-3-yl)methylideneamino]thiourea CAS No. 131418-20-7](/img/structure/B1398657.png)

[(2-Aminopyridin-3-yl)methylideneamino]thiourea

Übersicht

Beschreibung

“[(2-Aminopyridin-3-yl)methylideneamino]thiourea” is a chemical compound with the molecular formula C7H9N5S . It is a versatile material used in scientific research. Its unique properties make it valuable for various applications, from drug development to catalysis.

Synthesis Analysis

Aminopyridines have been extensively studied in the last few decades owing to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential .Molecular Structure Analysis

The molecular weight of “[(2-Aminopyridin-3-yl)methylideneamino]thiourea” is 195.25 g/mol . The IUPAC name is [(Z)-(3-aminopyridin-2-yl)methylideneamino]thiourea . The InChI is InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4- .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2-Aminopyridin-3-yl)methylideneamino]thiourea” include a molecular weight of 195.25 g/mol , a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 195.05786648 g/mol .Wissenschaftliche Forschungsanwendungen

1. Anticancer Activity

- Summary of Application: The compound was synthesized and its anticancer activity was determined experimentally for human carcinoma cell lines pertaining to liver, colorectal, and lung .

- Methods of Application: The synthesis of the compound was confirmed using elemental analysis and NMR spectra. Its anticancer activity was determined experimentally .

- Results: Both the compound and its variant showed anticancer activity against human carcinoma cell lines pertaining to liver, colorectal, and lung .

2. Nonlinear Optical (NLO) Applications

- Summary of Application: The compound was analyzed for its potential in nonlinear optical (NLO) applications .

- Methods of Application: The NLO behavior of the compound was determined using DFT/B3LYP/6-311++G (d,p) level of theory .

- Results: The computations demonstrated that the compound was good for NLO applications .

3. Biological Screening and Molecular Docking

- Summary of Application: The compound was used in the synthesis of metal (II) complexes, which were then evaluated for their biological activity .

- Methods of Application: The compound was used to synthesize metal (II) complexes. These complexes were then characterized using various spectroscopic methods and evaluated for their biological activity .

- Results: The complexes showed remarkable cytotoxicity in five cancer cell lines tested .

4. Torsional Potential Energy Scans

- Summary of Application: The compound was used in torsional potential energy scans to get approximate dihedral angles .

- Methods of Application: Torsional potential energy scans for all five of its rotating bonds were made .

- Results: The scans provided approximate dihedral angles for the compound .

5. Mass Barcode Mediated Signal Amplification

- Summary of Application: The compound was used in a mass barcode mediated signal amplification strategy for protein detection .

- Methods of Application: The compound was synthesized from the linker and the signal barcode, and used as the bonding barcode .

- Results: The method was applied to the determination of thrombin in spiked serum samples, with average recoveries ranging from 89.6% to 110.4% .

6. Drug Delivery Applications

- Summary of Application: The compound can potentially be used for drug delivery applications .

- Methods of Application: The specific methods of application in drug delivery are not detailed in the source .

- Results: The results or outcomes of this application are not provided in the source .

7. Synthesis of Heterocyclic Thiosemicarbazones

- Summary of Application: The compound was used in the synthesis of heterocyclic thiosemicarbazones .

- Methods of Application: The compound was synthesized and its formation was ascertained using elemental analysis and NMR spectra .

- Results: The synthesized compound was used in the formation of heterocyclic thiosemicarbazones .

8. Protein Detection

- Summary of Application: The compound was used in a mass barcode mediated signal amplification strategy for protein detection .

- Methods of Application: The compound was synthesized from the linker and the signal barcode, and used as the bonding barcode .

- Results: This method was applied to the determination of thrombin in spiked serum samples, with average recoveries ranging from 89.6% to 110.4% .

9. Drug Delivery

Eigenschaften

IUPAC Name |

[(2-aminopyridin-3-yl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c8-6-5(2-1-3-10-6)4-11-12-7(9)13/h1-4H,(H2,8,10)(H3,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRVHTZODRLDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Aminopyridin-3-yl)methylideneamino]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

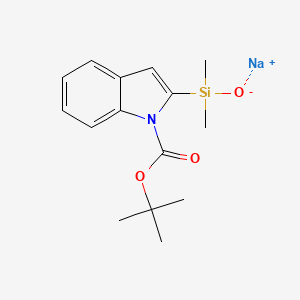

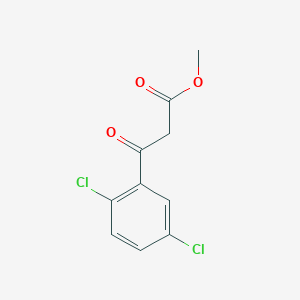

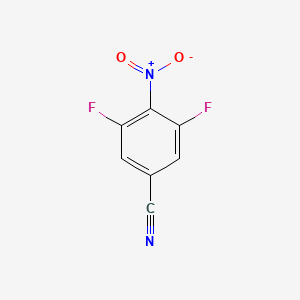

![Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1398579.png)

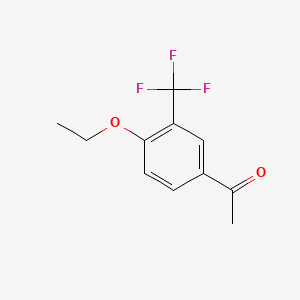

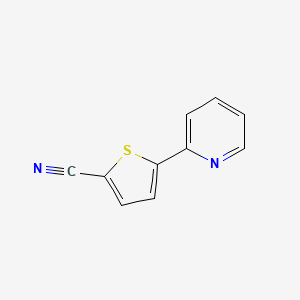

![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)

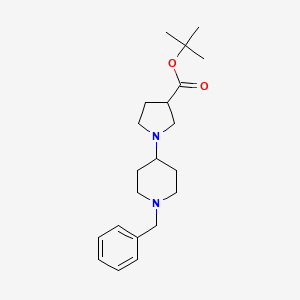

![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)